2,6-Dibromo-3,4,5-trimethoxyaniline
Description
2,6-Dibromo-3,4,5-trimethoxyaniline is a halogenated aromatic amine derivative characterized by bromine substituents at the 2- and 6-positions, methoxy groups at the 3-, 4-, and 5-positions, and a primary amine functional group. The bromine substituents in 2,6-Dibromo-3,4,5-trimethoxyaniline introduce significant steric bulk and electron-withdrawing effects, which may alter its reactivity, solubility, and thermal stability compared to non-halogenated counterparts.
Properties
Molecular Formula |
C9H11Br2NO3 |
|---|---|
Molecular Weight |
341.00 g/mol |
IUPAC Name |
2,6-dibromo-3,4,5-trimethoxyaniline |
InChI |
InChI=1S/C9H11Br2NO3/c1-13-7-4(10)6(12)5(11)8(14-2)9(7)15-3/h12H2,1-3H3 |
InChI Key |
DMMGSFQOKPXYJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1OC)Br)N)Br)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,6-Dibromo-3,4,5-trimethoxyaniline typically involves the bromination of 3,4,5-trimethoxyaniline. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 6 positions of the aniline ring. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a catalyst to achieve high yields and purity .
Chemical Reactions Analysis
2,6-Dibromo-3,4,5-trimethoxyaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, using palladium catalysts and boronic acids.
Scientific Research Applications
2,6-Dibromo-3,4,5-trimethoxyaniline is used extensively in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3,4,5-trimethoxyaniline involves its interaction with various molecular targets. The bromine atoms and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, affecting their function and activity. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Observations :
- Molecular Weight and Solubility : The brominated derivative has a significantly higher molecular weight (~340.8 g/mol) than 3,4,5-trimethoxyaniline (183.20 g/mol), likely reducing its solubility in common organic solvents.
- Melting Point : Bromine’s strong intermolecular interactions (e.g., halogen bonding) may elevate the melting point of 2,6-Dibromo-3,4,5-trimethoxyaniline compared to 3,4,5-trimethoxyaniline (110–113°C), though experimental data is lacking .
- This could limit its utility in reactions requiring amine nucleophilicity, such as Schiff base formation .
Thermal and Chemical Stability
- The fluorinated analog in demonstrates that bulky substituents improve catalyst thermostability. By analogy, 2,6-Dibromo-3,4,5-trimethoxyaniline’s bromine atoms may enhance thermal stability in polymeric or catalytic systems, though this hypothesis requires validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
